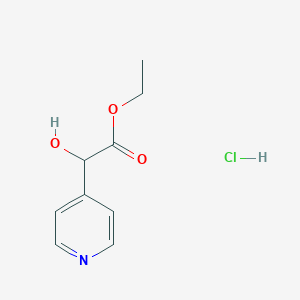
Ethyl 2-hydroxy-2-(pyridin-4-yl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-hydroxy-2-(pyridin-4-yl)acetate hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a pyridine ring, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-hydroxy-2-(pyridin-4-yl)acetate hydrochloride typically involves the reaction of pyridine-4-carboxaldehyde with ethyl acetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by acidification with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-2-(pyridin-4-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ethyl 2-oxo-2-(pyridin-4-yl)acetate.
Reduction: Formation of ethyl 2-hydroxy-2-(piperidin-4-yl)acetate.
Substitution: Formation of ethyl 2-chloro-2-(pyridin-4-yl)acetate.
Scientific Research Applications
Ethyl 2-hydroxy-2-(pyridin-4-yl)acetate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-hydroxy-2-(pyridin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-pyridylacetate: Similar structure but lacks the hydroxyl group.
Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride: Similar structure but with the hydroxyl group at a different position on the pyridine ring.
Uniqueness
Ethyl 2-hydroxy-2-(pyridin-4-yl)acetate hydrochloride is unique due to the specific positioning of the hydroxyl group on the pyridine ring, which can influence its reactivity and biological activity. This positioning allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H12ClNO3 |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
ethyl 2-hydroxy-2-pyridin-4-ylacetate;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c1-2-13-9(12)8(11)7-3-5-10-6-4-7;/h3-6,8,11H,2H2,1H3;1H |
InChI Key |
GSDJCBXGPLYPKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=NC=C1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















